molecular formula C7H4Br2Cl2 B1375353 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene CAS No. 1350760-83-6

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene

Cat. No.: B1375353
CAS No.: 1350760-83-6
M. Wt: 318.82 g/mol
InChI Key: AWBINDPZTLKWMF-UHFFFAOYSA-N
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Description

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, making it a highly reactive molecule. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene typically involves the bromination of 2,4-dichlorotoluene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 2,4-Dichlorobenzyl alcohol or 2,4-dichlorobenzylamine.

    Oxidation: 2,4-Dichlorobenzoic acid.

    Reduction: 2,4-Dichlorotoluene.

Scientific Research Applications

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of halogenated drug candidates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The compound can form reactive intermediates, such as carbocations or radicals, which further participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4-dichlorobenzene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

    1-Bromo-4-(bromomethyl)-2,5-dichlorobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene: Positional isomer with different chemical properties.

Uniqueness

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement imparts distinct reactivity patterns, making it valuable for targeted chemical synthesis and research applications .

Biological Activity

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene , with the CAS number 1350760-83-6, is a brominated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple halogen substituents, which can significantly influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C7H4Br3Cl2. Its structure includes a benzene ring substituted with two bromine atoms and two chlorine atoms, which may enhance its reactivity in various chemical processes.

PropertyValue
Molecular FormulaC7H4Br3Cl2
Molecular Weight317.37 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen atoms often enhances lipophilicity, allowing the compound to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or nucleic acids.

Toxicological Studies

Research has indicated that halogenated compounds can exhibit toxic effects on living organisms. For example, studies have shown that similar brominated compounds can disrupt endocrine functions and exhibit cytotoxicity in various cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of brominated compounds on human liver cells (HepG2), it was found that exposure to certain brominated aromatic compounds led to significant cell death at higher concentrations. The mechanism was hypothesized to involve oxidative stress and apoptosis induction.

Environmental Impact

This compound may also pose environmental risks due to its persistence and potential bioaccumulation in aquatic organisms. Studies have indicated that brominated compounds can affect aquatic ecosystems by disrupting the reproductive systems of fish and other aquatic life.

Research Findings

Recent studies have explored the synthesis and application of this compound in organic synthesis and medicinal chemistry.

Synthesis Pathways

The compound can be synthesized through various methods involving electrophilic aromatic substitution reactions, where bromine and chlorine are introduced onto the benzene ring under controlled conditions.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar halogenated compounds is useful:

CompoundMolecular FormulaBiological Activity
1-Bromo-2,4-dichlorobenzeneC6H3BrCl2Moderate toxicity; endocrine disruptor
1-Bromo-5-chloro-2,4-dichlorobenzeneC7H4BrCl3High cytotoxicity; carcinogenic potential
1-Bromo-3-chloro-5-fluorobenzeneC7H4BrClFLower toxicity; used in pharmaceuticals

Properties

IUPAC Name

1-bromo-5-(bromomethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2Cl2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBINDPZTLKWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264116
Record name 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350760-83-6
Record name 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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